molecular formula C11H12N2O B2870059 2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile CAS No. 2380177-32-0

2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile

Cat. No.: B2870059
CAS No.: 2380177-32-0
M. Wt: 188.23
InChI Key: KXXOCHZSVDFGBB-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is an organic compound with the molecular formula C11H12N2O It is characterized by a pyridine ring substituted with a nitrile group at the 4-position and an enoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile typically involves the reaction of 4-cyanopyridine with 3-methylbut-2-en-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl group by the pyridine nitrogen.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The enoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary amines or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile: Similar structure but lacks the enoxy group.

    3-Pyridinecarbonitrile: Similar structure but with the nitrile group at the 3-position.

    4-Pyridinecarbonitrile: Similar structure but without the enoxy group.

Uniqueness

2-[(3-Methylbut-2-en-1-yl)oxy]pyridine-4-carbonitrile is unique due to the presence of both the enoxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-methylbut-2-enoxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(2)4-6-14-11-7-10(8-12)3-5-13-11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOCHZSVDFGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=CC(=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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